tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, an amino group, and a pyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 6-amino-4-methylpyridine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or dioxane. The reaction mixture is cooled to low temperatures, and reagents like Boc anhydride and ammonia solution are added gradually .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of recyclable Boc carriers and environmentally friendly conditions is also emphasized .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, Boc anhydride, and ammonia solution. The reactions are typically carried out in solvents like ethanol or dioxane, under controlled temperatures and pressures .
Major Products
The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and other functionalized derivatives .
Scientific Research Applications
tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyridine ring can participate in π-π interactions, further modulating the activity of target proteins .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl ((6-amino-4-methylpyridin-3-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-[(6-amino-4-methylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H2,13,14)(H,15,16) |
InChI Key |
YXJQZUPWPPWERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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